molecular formula C20H23N3O2 B2554368 N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-72-4

N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2554368
M. Wt: 337.423
InChI Key: GDDXOAPNRCQOKY-UHFFFAOYSA-N
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Description

The compound "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" is a derivative of the 1H-pyrazole class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and pyrazole moieties have been synthesized and evaluated for various biological activities, including as antimicrobial agents and receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrazole derivatives through heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Another synthesis method reported involves a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . These methods could potentially be adapted for the synthesis of "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This suggests that the molecular structure of "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" could also be elucidated using similar techniques to understand its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the nature of their substituents. In the case of the 1-arylpyrazole class of σ1 receptor antagonists, the presence of a basic amine and the nature of the spacer between the amino and pyrazole groups were crucial for activity . This indicates that "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" may also exhibit specific chemical reactivity based on its functional groups, which could be explored in further studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have shown promising physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties . Additionally, the naphthalene-pyrazole conjugate demonstrated selective sensing abilities for Al(III) ions, indicating that the compound of interest might also possess unique physical or chemical properties that could be exploited for various applications .

Scientific Research Applications

Interaction with Receptors

One study focused on the molecular interaction of a structurally similar antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1), with the CB1 cannabinoid receptor. Using AM1 molecular orbital method, conformational analyses were conducted, leading to the development of unified pharmacophore models for CB1 receptor ligands. The study provides insights into the steric binding interaction and the contribution of different conformers to binding affinity, which could be relevant to understanding how N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide interacts with similar receptors (Shim et al., 2002).

Synthesis Techniques

Research on the synthesis of related compounds includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of "N-(1-Naphthyl)furan-2-carboxamide." This compound was further processed to synthesize "2-(furan-2-yl)benzo[e][1,3]benzothiazole," showcasing a method that could potentially be adapted for the synthesis of N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its derivatives (Aleksandrov & El’chaninov, 2017).

Applications in Materials Science

A study on naphthalene diimides (NDIs), which share the naphthalene core with N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, revealed their high photochemical and redox activities. These NDIs were used to form stable radical anions upon irradiation in the presence of electron donors, indicating potential applications in materials science for the development of novel photoactive materials (Liu et al., 2020).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to gather this information.


properties

IUPAC Name

N-naphthalen-1-yl-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-12-23-14-17(20(22-23)25-13-4-2)19(24)21-18-11-7-9-15-8-5-6-10-16(15)18/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXOAPNRCQOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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